molecular formula C10H12F6N2O4S2 B1463849 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide CAS No. 841251-37-4

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1463849
M. Wt: 402.3 g/mol
InChI Key: UZIAGXMMNLATPP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . It is a light yellow to green transparent liquid . Its molecular formula is C10H12F6N2O4S2 and its molecular weight is 402.33 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide involves complex interactions . A detailed analysis of its molecular interactions and conformational states has been conducted using ab initio methods at the density functional theory (DFT) .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a liquid at 20°C . It should be stored at 0-10°C and under inert gas . It should be kept away from air and heat .

Scientific Research Applications

Application 1: Ion Transport Properties of Micro-Porous Zinc-Ion Conducting Polymer Electrolytes

  • Summary of the Application : This compound is used in the development of gel polymer electrolytes (GPEs) for zinc battery systems. It enhances the number of free zinc ions, leading to an increase in ionic conductivity .
  • Methods of Application : The compound is entrapped in a polymer blend-salt matrix using a solution casting technique .
  • Results or Outcomes : The maximum ionic conductivity of 1.10 × 10 −4 Scm −1 at room temperature (301 K) was achieved by the system containing 80 wt% ionic liquid .

Application 2: Next-Generation Li-Ion Battery Electrolytes

  • Summary of the Application : The compound is being targeted for applications in next-generation Li-ion battery electrolytes .
  • Methods of Application : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .
  • Results or Outcomes : The study found that a doubly ionic H-bond exists between the ion pair conformers of this ionic liquid .

Application 3: Modification of Electrodes

  • Summary of the Application : The compound is used in the modification of electrodes applicable in the detection of dopamine and uric acid in human urine samples .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: Synthesis of Zinc Oxide (ZnO) Nanoparticles

  • Summary of the Application : This compound may be used as a green solvent for the synthesis of zinc oxide (ZnO) nanoparticles under microwave conditions .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Electrolytes in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells

  • Summary of the Application : This compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity and finds applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 6: Media for Synthesis of Conducting Polymers and Intercalation Electrode Materials

  • Summary of the Application : This compound is also used as media for synthesis of conducting polymers and intercalation electrode materials .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 7: Green Solvent for Synthesis of Zinc Oxide (ZnO) Nanoparticles

  • Summary of the Application : This compound may be used as a green solvent for the synthesis of zinc oxide (ZnO) nanoparticles under microwave conditions .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If it gets on the skin, wash with plenty of water . If eye irritation persists, seek medical attention . Contaminated clothing should be removed and washed before reuse . If skin irritation occurs, seek medical attention .

Future Directions

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . It has also been tested as a solvent for the separation of aromatic and aliphatic hydrocarbons .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIAGXMMNLATPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693671
Record name 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide

CAS RN

841251-37-4
Record name 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KO Klimenko, JM Inês, JMSS Esperança… - Molecular …, 2020 - Wiley Online Library
The increasing application of new ionic liquids (IL) creates the need of liquid‐liquid equilibria data for both miscible and quasi‐immiscible systems. In this study, equilibrium …
Number of citations: 6 onlinelibrary.wiley.com

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